Rasfonin

Descripción

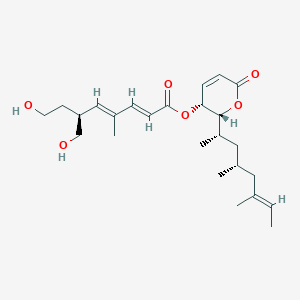

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(2R,3R)-2-[(E,2S,4R)-4,6-dimethyloct-6-en-2-yl]-6-oxo-2,3-dihydropyran-3-yl] (2E,4E,6S)-8-hydroxy-6-(hydroxymethyl)-4-methylocta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-6-17(2)13-19(4)14-20(5)25-22(8-10-24(29)31-25)30-23(28)9-7-18(3)15-21(16-27)11-12-26/h6-10,15,19-22,25-27H,11-14,16H2,1-5H3/b9-7+,17-6+,18-15+/t19-,20-,21-,22+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRGHFXATDKGOV-FXYCKZMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)CC(C)CC(C)C1C(C=CC(=O)O1)OC(=O)C=CC(=CC(CCO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C[C@H](C)C[C@H](C)[C@@H]1[C@@H](C=CC(=O)O1)OC(=O)/C=C/C(=C/[C@H](CCO)CO)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043830 | |

| Record name | Rasfonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303156-68-5 | |

| Record name | Rasfonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Rasfonin: A Technical Guide to its Origin, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rasfonin is a fungal secondary metabolite that has garnered significant interest within the scientific community for its potent and selective anti-tumor activity, particularly in cancers harboring Ras mutations. This technical guide provides a comprehensive overview of the origin, discovery, and molecular mechanisms of this compound. It details the initial isolation and structure elucidation of the compound, summarizes its biological activity with quantitative data, and provides in-depth experimental protocols for key assays. Furthermore, this guide illustrates the signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers investigating its therapeutic potential.

Origin and Discovery

Isolation and Purification

The following is a general protocol for the isolation of this compound from a Talaromyces culture, based on common mycology and natural product chemistry practices. Specific details may vary based on the fungal strain and culture conditions.

Experimental Protocol: Isolation of this compound from Talaromyces sp.

-

Fungal Culture: Inoculate Talaromyces sp. into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for 7-14 days at 28-30°C with shaking to ensure aeration.

-

Extraction: After the incubation period, separate the mycelia from the culture broth by filtration. The mycelia are then extracted with an organic solvent such as ethyl acetate or methanol. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol, is used to separate the components of the extract.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions enriched with this compound are pooled and subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are employed to determine the connectivity of the atoms and the stereochemistry of the molecule.

Biological Activity and Quantitative Data

This compound exhibits selective cytotoxicity against cancer cells with activating Ras mutations, while showing significantly less effect on cells with wild-type Ras. This selectivity makes it a promising candidate for targeted cancer therapy.

| Cell Line | Ras Status | IC50 (µM) | Reference |

| Panc-1 | K-ras mutant | 5.5 | |

| BxPC-3 | K-ras wild-type | 10 | |

| Ba/F3-V12 | ras-dependent | 0.37 |

Mechanism of Action

This compound's anti-tumor activity is primarily attributed to its ability to modulate key signaling pathways that are often dysregulated in cancer.

Inhibition of the Ras-Raf-MEK-ERK Pathway

The primary mechanism of action of this compound involves the downregulation of the Ras-Raf-MEK-ERK signaling pathway, a critical cascade for cell proliferation, differentiation, and survival. This compound achieves this by reducing the expression of the Son of sevenless (Sos1) protein, a guanine nucleotide exchange factor (GEF) that facilitates the activation of Ras. By decreasing Sos1 levels, this compound inhibits the conversion of inactive GDP-bound Ras to its active GTP-bound state. This leads to a subsequent reduction in the phosphorylation and activation of downstream effectors, including c-Raf, MEK, and ERK.

Figure 1: this compound's inhibition of the Ras-MAPK signaling pathway.

Modulation of the PI3K/Akt Signaling Pathway

In addition to its effects on the MAPK pathway, this compound has been shown to induce autophagy and apoptosis in renal cancer cells through the modulation of the PI3K/Akt signaling pathway. The precise mechanism of how this compound interacts with this pathway is still under investigation but appears to be context-dependent.

Figure 2: this compound's influence on the PI3K/Akt pathway.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Ras Activity Assay (Pull-down ELISA)

Experimental Protocol: Ras Activity Assay

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Ras Pull-down: Incubate the cell lysates with a GST-fusion protein of the Ras-binding domain (RBD) of Raf-1, which specifically binds to active GTP-bound Ras. The GST-RBD is typically immobilized on glutathione-agarose beads.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins and analyze the amount of pulled-down Ras by Western blotting using a Ras-specific antibody.

Figure 3: Workflow for key experimental assays.

Cell Migration Assay (Wound Healing Assay)

Experimental Protocol: Wound Healing Assay

-

Create a Monolayer: Grow cells to confluence in a 6-well plate.

-

Create a "Wound": Use a sterile pipette tip to create a scratch in the cell monolayer.

-

Treatment: Wash the cells with PBS to remove debris and add fresh medium containing this compound or a vehicle control.

-

Imaging: Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

-

Analysis: Measure the width of the wound at each time point to quantify the rate of cell migration.

Cell Invasion Assay (Transwell Assay)

Experimental Protocol: Transwell Invasion Assay

-

Prepare Transwell Inserts: Coat the upper surface of Transwell inserts (with 8 µm pores) with a layer of Matrigel to mimic the extracellular matrix.

-

Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treatment: Add this compound or a vehicle control to the upper chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of invaded cells under a microscope.

Apoptosis Assay (Annexin V/PI Staining)

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a promising natural product with selective anti-tumor activity against Ras-driven cancers. Its mechanism of action, primarily through the inhibition of the Ras-MAPK signaling pathway via downregulation of Sos1, provides a clear rationale for its therapeutic potential. Further preclinical and clinical investigations are warranted to fully evaluate the efficacy and safety of this compound as a novel cancer therapeutic. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of this intriguing molecule.

References

Rasfonin from Talaromyces: A Technical Guide to Isolation and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of rasfonin, a bioactive secondary metabolite, from Talaromyces species. This compound, a novel 2-pyrone derivative, has garnered significant interest for its potential as a cancer chemotherapeutic agent due to its ability to selectively induce apoptosis in cells with activating mutations in the Ras signaling pathway. This document outlines the producing organisms, a representative isolation protocol based on available literature, and the compound's known biological activities.

Introduction to this compound

This compound is a polyketide natural product first reported to be isolated from the fermented mycelium of Talaromyces species 3656-A1.[1][2] It has been demonstrated to be a robust inhibitor of pancreatic cancers bearing K-ras mutations.[1][3] The compound's name is derived from its targeted effect on the Ras protein, a key regulator of cell growth and proliferation that is frequently mutated in human cancers.[1] While initially discovered from a Talaromyces species, this compound has also been isolated from the fungus Doratomyces sp.

Producing Organisms and Fermentation

The primary reported source of this compound is Talaromyces sp. 3656-A1. The biosynthesis of this compound in fungi involves a complex pathway, and a biosynthetic gene cluster responsible for its production has been identified. Fermentation is a critical step in obtaining this metabolite, and while specific media compositions and culture conditions for maximizing this compound yield are not extensively detailed in publicly available literature, a generalized approach can be inferred.

Generalized Fermentation Protocol:

A typical fermentation process for the production of fungal secondary metabolites involves the following stages:

-

Strain Maintenance and Inoculum Preparation: The Talaromyces sp. strain is maintained on a suitable agar medium. A seed culture is prepared by inoculating a liquid medium with spores or mycelial fragments from the agar plate and incubating with agitation to generate a sufficient biomass for inoculation of the production culture.

-

Production Culture: A large-scale liquid fermentation is carried out in a suitable production medium. This medium would typically contain a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals. The fermentation is conducted under controlled conditions of temperature, pH, and aeration for a specific duration to allow for the accumulation of this compound in the mycelium.

This compound Isolation and Purification: A Representative Protocol

While a detailed, step-by-step protocol for the isolation of this compound from Talaromyces sp. 3656-A1 is not available in the peer-reviewed literature, a general procedure can be constructed based on standard methods for the purification of fungal secondary metabolites. The following represents a plausible, multi-step workflow.

3.1. Extraction

Since this compound is isolated from the fermented mycelium, the first step is to separate the mycelial biomass from the culture broth by filtration or centrifugation. The mycelium is then extracted with an organic solvent to recover the compound.

-

Mycelial Harvest: The fermented culture is filtered to separate the mycelium from the broth.

-

Solvent Extraction: The mycelium is repeatedly extracted with a polar organic solvent, such as methanol or ethyl acetate, to draw out the secondary metabolites, including this compound.

-

Concentration: The resulting organic extract is then concentrated under reduced pressure to yield a crude extract.

3.2. Chromatographic Purification

The crude extract, containing a mixture of compounds, is subjected to a series of chromatographic steps to isolate pure this compound.

-

Initial Fractionation (e.g., Column Chromatography): The crude extract is first fractionated using column chromatography over a stationary phase like silica gel. A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute fractions of varying polarity. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.

-

Further Purification (e.g., Preparative HPLC): Fractions enriched with this compound are then subjected to further purification using preparative High-Performance Liquid Chromatography (HPLC). A reverse-phase column (e.g., C18) is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. This step is crucial for obtaining highly pure this compound.

Quantitative Data

Detailed quantitative data on the yield of this compound at various stages of the isolation process from Talaromyces sp. are not well-documented in the available literature. However, data on its biological activity has been reported.

| Parameter | Value | Cell Line | Reference |

| IC₅₀ (Cell Proliferation) | 0.16 µg/mL | Ba/F3-V12 | |

| IC₅₀ (Cell Proliferation) | 0.37 µM | Ba/F3-V12 | |

| IC₅₀ (Cell Proliferation) | 5.5 µM | Panc-1 (mutated K-ras) | |

| IC₅₀ (Cell Proliferation) | 10 µM | BxPC-3 (wild-type K-ras) |

Table 1: Reported Bioactivity of this compound.

Experimental Workflow and Signaling Pathway Diagrams

5.1. Generalized Isolation Workflow

The following diagram illustrates a representative workflow for the isolation of this compound from Talaromyces sp. fermentation.

Caption: Generalized workflow for this compound isolation.

5.2. This compound's Effect on the Ras-MAPK Signaling Pathway

This compound has been shown to downregulate the Ras-MAPK signaling pathway, which is crucial for its anticancer activity.

Caption: this compound's inhibitory effect on the Ras-MAPK pathway.

Conclusion

This compound stands out as a promising natural product with selective activity against Ras-mutated cancers. While the detailed specifics of its industrial-scale isolation from Talaromyces species are not fully disclosed in the public domain, this guide provides a comprehensive overview based on the available scientific literature. The representative protocols and workflows outlined herein offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this unique 2-pyrone derivative. Further research into optimizing fermentation and purification processes will be crucial for advancing this compound towards clinical applications.

References

Rasfonin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasfonin is a fungal metabolite that has garnered significant interest in the field of oncology for its potent and selective inhibition of Ras-dependent signaling pathways. The Ras family of small GTPases are critical regulators of cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, making them a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action in cancer cells. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a 2-pyrone derivative with a complex chemical structure. Its systematic IUPAC name is [(2R,3R)-2-[(E,2S,4R)-4,6-dimethyloct-6-en-2-yl]-6-oxo-2,3-dihydropyran-3-yl] (2E,4E,6S)-8-hydroxy-6-(hydroxymethyl)-4-methylocta-2,4-dienoate.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₈O₆ | PubChem |

| Molecular Weight | 434.6 g/mol | PubChem |

| CAS Number | 303156-68-5 | PubChem |

| IUPAC Name | [(2R,3R)-2-[(E,2S,4R)-4,6-dimethyloct-6-en-2-yl]-6-oxo-2,3-dihydropyran-3-yl] (2E,4E,6S)-8-hydroxy-6-(hydroxymethyl)-4-methylocta-2,4-dienoate | PubChem |

| SMILES | C/C=C(\C)/C--INVALID-LINK--C--INVALID-LINK--[C@@H]1--INVALID-LINK--OC(=O)/C=C/C(=C/--INVALID-LINK--CO)/C | PubChem |

| Solubility | Soluble in DMSO, Ethanol, and Methanol. | Cayman Chemical[1] |

Biological Activity and Mechanism of Action

This compound exhibits potent anti-proliferative activity, particularly in cancer cell lines harboring Ras mutations.[2][3][4] It functions as a robust inhibitor of the Ras-Raf-MEK-ERK signaling cascade, a critical pathway for cell growth and survival that is frequently hyperactivated in cancer.[2]

Inhibition of the Ras-Raf-MEK-ERK Signaling Pathway

The primary mechanism of action of this compound is the downregulation of Ras activity. However, it does not directly affect the farnesylation of Ras, a key post-translational modification required for its membrane localization and function. Instead, this compound has been shown to reduce the expression of Son of sevenless 1 (Sos1), a crucial guanine nucleotide exchange factor (GEF) that facilitates the activation of Ras by promoting the exchange of GDP for GTP. By decreasing the levels of Sos1, this compound effectively reduces the amount of active, GTP-bound Ras, leading to the subsequent deactivation of the downstream signaling cascade. This results in decreased phosphorylation of c-Raf, MEK, and ERK.

References

- 1. Ras Activation Assay [cellbiolabs.com]

- 2. This compound, a novel 2-pyrone derivative, induces ras-mutated Panc-1 pancreatic tumor cell death in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. This compound, a novel 2-pyrone derivative, induces ras-mutated Panc-1 pancreatic tumor cell death in nude mice [pubmed.ncbi.nlm.nih.gov]

Rasfonin: A 2-Pyrone Derivative Natural Product with Potent Anti-Cancer Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rasfonin is a fungal-derived natural product belonging to the 2-pyrone class of compounds. It has garnered significant interest within the scientific community for its potent and selective cytotoxic effects against cancer cells harboring Ras mutations. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activity, and mechanism of action. Particular emphasis is placed on its role as an inhibitor of the Ras signaling pathway, a critical regulator of cell proliferation and survival that is frequently dysregulated in human cancers. This document includes a compilation of quantitative data from key studies, detailed experimental protocols for relevant assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding and further investigation of this promising anti-cancer agent.

Introduction

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling nodes that regulate a wide array of cellular processes, including proliferation, differentiation, and survival. Somatic mutations in Ras genes are among the most common oncogenic drivers in human cancers, making the Ras signaling pathway a prime target for therapeutic intervention. This compound, a novel 2-pyrone derivative isolated from the fungus Talaromyces sp., has emerged as a promising natural product with selective activity against Ras-dependent cells.[1][2] Its unique mechanism of action, which involves the modulation of the Ras signaling cascade, distinguishes it from many conventional chemotherapeutic agents.

Chemical Properties

This compound is a structurally complex molecule with the chemical formula C25H38O6 and a molecular weight of 434.57 g/mol .[3][4] Its structure features a 2-pyrone core, a common motif in many biologically active natural products.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H38O6 | |

| Molecular Weight | 434.57 g/mol | |

| IUPAC Name | (2R,3R)-2-[(2S,4R,E)-4,6-dimethyloct-6-en-2-yl]-6-oxo-3,6-dihydro-2H-pyran-3-yl (2E,4E,6S)-8-hydroxy-6-(hydroxymethyl)-4-methylocta-2,4-dienoate | |

| CAS Number | 303156-68-5 | |

| Natural Source | Talaromyces species |

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic and anti-proliferative activity against various cancer cell lines, with a notable selectivity for cells with activating Ras mutations. Its primary mechanism of action involves the inhibition of the Ras signaling pathway, leading to the induction of multiple forms of programmed cell death.

Inhibition of the Ras-Raf-MEK-ERK Signaling Pathway

This compound's anti-cancer effects are primarily attributed to its ability to downregulate the activity of the Ras-Raf-MEK-ERK (MAPK) signaling cascade. Unlike some Ras inhibitors, this compound does not interfere with the farnesylation of Ras proteins, a critical post-translational modification for their membrane localization and function. Instead, it reduces the expression of the Son of sevenless (Sos1) protein, a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on Ras, thereby activating it. By decreasing Sos1 levels, this compound leads to a reduction in the active, GTP-bound form of Ras. This, in turn, prevents the downstream phosphorylation and activation of c-Raf, MEK, and ERK.

Induction of Programmed Cell Death

In addition to inhibiting pro-proliferative signaling, this compound actively induces programmed cell death in cancer cells through multiple mechanisms, including apoptosis, autophagy, and necroptosis.

One proposed mechanism for the induction of apoptosis and autophagy involves the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway.

Quantitative Data

The following tables summarize the quantitative data on the biological effects of this compound from key in vitro and in vivo studies.

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Ras Status | IC50 (µM) | Assay | Reference |

| Panc-1 | K-Ras mutant | 5.5 | MTS Assay | |

| BxPC-3 | K-Ras wild-type | 10 | MTS Assay |

Table 3: Effects of this compound on Panc-1 Cell Functions

| Assay | Concentration (µM) | Effect | Reference |

| Colony Formation | 0.25 - 1 | Significant reduction in colony number and size | |

| 5 | No visible colonies formed | ||

| Cell Migration | 1 - 30 | Dose-dependent reduction in migratory activity | |

| Cell Invasion | 1 - 30 | Dose-dependent reduction in invasive activity |

Table 4: In Vivo Anti-tumor Efficacy of this compound in Panc-1 Xenograft Model

| Treatment | Dose and Schedule | Tumor Growth Inhibition | Reference |

| This compound | 30 mg/kg, intraperitoneally, every 2 days for 20 days | Delayed tumor growth and decreased tumor weight |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Proliferation Assay (MTS Assay)

References

- 1. Synthesis of 2-Pyrone and 2-Pyridone Derivatives Using Ketene Dithioacetals [jstage.jst.go.jp]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel 2-pyrone derivative, induces ras-mutated Panc-1 pancreatic tumor cell death in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Mechanism of Action of Rasfonin on the Ras Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rasfonin, a novel 2-pyrone derivative isolated from Talaromyces species, has emerged as a promising anti-cancer agent, particularly for tumors harboring Ras mutations.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its effects on the Ras signaling pathway. We will detail its inhibitory effects on cancer cell proliferation, migration, and invasion, and elucidate its molecular mechanism, which involves the downregulation of the Ras activator, Son of sevenless 1 (Sos1). This guide consolidates quantitative data, outlines key experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction to this compound

This compound is a fungal metabolite that has been identified as a potent and selective inhibitor of Ras-dependent cellular processes.[1][3] The Ras family of small GTPases are critical signaling nodes that, when mutated, are implicated in a significant percentage of human cancers.[4] These mutations often lead to a constitutively active state of Ras, driving uncontrolled cell proliferation, survival, and metastasis through downstream effector pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades. This compound has been shown to induce apoptosis in cells that are dependent on Ras for their growth and survival.

Quantitative Analysis of this compound's Biological Activity

This compound exhibits differential inhibitory effects on cancer cell lines depending on their Ras mutation status. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes the reported IC50 values for this compound in various cell lines.

| Cell Line | Ras Mutation Status | Assay | IC50 Value | Reference |

| Panc-1 | K-ras mutant | Proliferation | 5.5 µM | |

| BxPC-3 | K-ras wild-type | Proliferation | 10 µM | |

| Ba/F3-V12 | ras-dependent | Apoptosis | 0.37 µM | |

| Non-ras-dependent cell line | N/A | Apoptosis | > 2.88 µM |

Table 1: IC50 values of this compound in different cell lines.

In addition to its effects on proliferation, this compound has been shown to inhibit other cancer-related phenotypes in a dose-dependent manner.

| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |

| Panc-1 | Colony Formation | 0.25–1 µM | Significant reduction in colony number and size | |

| Panc-1 | Colony Formation | 5 µM | No visible colonies formed | |

| Panc-1 | Migration | 1–30 µM | Dose-dependent reduction in migratory activity |

Table 2: Effects of this compound on colony formation and migration.

Molecular Mechanism of Action

This compound exerts its effects on the Ras pathway through a distinct mechanism that differentiates it from many other Ras inhibitors. The key findings point to a reduction in the expression of a critical upstream activator of Ras.

Downregulation of Ras Activity and Downstream Signaling

This compound treatment leads to a significant decrease in the levels of active, GTP-bound Ras in cancer cells. This reduction in Ras activity subsequently attenuates the phosphorylation and activation of downstream components of the MAPK pathway, including c-Raf, MEK, and ERK. Notably, this compound does not affect the farnesylation of Ras, a crucial post-translational modification for its membrane localization and function.

Reduction of Sos1 Expression

The primary molecular mechanism identified for this compound's action is the reduction of Son of sevenless 1 (Sos1) expression. Sos1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on Ras, thereby activating it. By decreasing the cellular levels of Sos1, this compound effectively diminishes the activation of Ras. It is important to note that this compound does not appear to directly inhibit the enzymatic activity of GEFs, nor does it affect the activity of GTPase-activating proteins (GAPs), which are responsible for inactivating Ras. This specificity towards Sos1 expression is a key feature of its mechanism.

Key Experimental Protocols

The following sections outline the methodologies used to elucidate the mechanism of action of this compound.

Cell Culture and Proliferation Assays

-

Cell Lines:

-

Panc-1 (human pancreatic carcinoma, K-ras mutant)

-

BxPC-3 (human pancreatic carcinoma, K-ras wild-type)

-

-

Culture Conditions:

-

Panc-1 cells are typically cultured in DMEM with high glucose.

-

BxPC-3 cells are grown in RPMI-1640 medium.

-

All media are supplemented with 10% fetal calf serum (FCS), penicillin, and streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Proliferation Assay (e.g., MTS Assay):

-

Seed cells in 96-well plates at a specified density.

-

After allowing the cells to adhere, treat them with various concentrations of this compound (e.g., 1-15 µM) for different time points (e.g., 24, 48, 72 hours).

-

At the end of the treatment period, add a solution containing a tetrazolium compound (e.g., MTS) and an electron-coupling reagent.

-

Incubate for a specified time (e.g., 1-4 hours) to allow for the conversion of the tetrazolium compound into a colored formazan product by viable cells.

-

Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Ras Activity Assay (Pull-down ELISA)

This assay quantifies the amount of active, GTP-bound Ras.

-

Principle: The Ras-Binding Domain (RBD) of Raf-1 specifically binds to the activated form of Ras (Ras-GTP).

-

Procedure:

-

Culture and treat Panc-1 cells with this compound.

-

Lyse the cells to obtain total protein extracts.

-

Incubate the cell lysates in microtiter wells coated with the Raf-1 RBD.

-

During the incubation, Ras-GTP from the lysates will bind to the RBD.

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific for Ras.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chromogenic substrate and measure the color development using a plate reader.

-

The intensity of the signal is proportional to the amount of active Ras in the sample.

-

References

- 1. This compound, a novel 2-pyrone derivative, induces ras-mutated Panc-1 pancreatic tumor cell death in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciencedaily.com [sciencedaily.com]

- 4. The effects of mutant Ras proteins on the cell signalome - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Mechanism of Rasfonin on Son of sevenless 1 (Sos1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanism by which Rasfonin, a novel 2-pyrone derivative, inhibits the Son of sevenless 1 (Sos1)-mediated Ras signaling pathway. This compound has been identified as a potent inhibitor of proliferation in cancer cells harboring Ras mutations.[1][2] Its primary mode of action involves the specific downregulation of Sos1 protein expression, a critical guanine nucleotide exchange factor (GEF) for Ras. This guide will detail the current understanding of this compound's effects on the Ras activation cycle, present quantitative data from key studies, provide comprehensive experimental protocols for relevant assays, and visualize the involved signaling pathways and experimental workflows.

Introduction to the Ras-Sos1 Signaling Axis

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are pivotal molecular switches in cellular signal transduction, regulating critical processes such as cell growth, differentiation, and survival.[1] The activity of Ras proteins is tightly controlled by a cycle of GTP-binding (active state) and GDP-binding (inactive state). The activation of Ras is catalyzed by Guanine Nucleotide Exchange Factors (GEFs), which promote the dissociation of GDP and subsequent binding of GTP. Son of sevenless 1 (Sos1) is a ubiquitously expressed and crucial GEF for Ras.[1]

Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) recruit the Grb2-Sos1 complex to the plasma membrane.[1] This colocalization allows Sos1 to interact with Ras, facilitating the exchange of GDP for GTP and thereby activating Ras. Activated Ras, in turn, engages downstream effector pathways, most notably the Raf-MEK-ERK (MAPK) cascade, to propagate the signal to the nucleus and elicit cellular responses. Dysregulation of the Ras signaling pathway, often through mutations in Ras itself or upstream regulators like Sos1, is a hallmark of many human cancers.

This compound's Impact on the Ras Signaling Pathway

This compound has been demonstrated to be a potent inhibitor of the Ras signaling pathway, particularly in cancer cells with activating Ras mutations. Its inhibitory effects are not due to direct enzymatic inhibition of GEF or GTPase-activating protein (GAP) activity. Instead, the primary mechanism of action of this compound is the significant reduction of Sos1 protein expression.

By decreasing the cellular levels of Sos1, this compound effectively diminishes the capacity for Ras activation. This leads to a subsequent decrease in the levels of GTP-bound (active) Ras and a dampening of downstream signaling through the Raf-MEK-ERK pathway. It is important to note that while the reduction of Sos1 protein by this compound is a key finding, the precise molecular mechanism underlying this downregulation—whether it occurs at the transcriptional, translational, or post-translational level (e.g., by promoting protein degradation)—remains to be fully elucidated.

Signaling Pathway of Ras Activation and Inhibition by this compound

Caption: Ras activation pathway and the inhibitory point of this compound.

Quantitative Data on this compound's Activity

The inhibitory effects of this compound on cancer cell proliferation and Ras pathway signaling have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | K-Ras Status | IC50 (µM) | Reference |

| Panc-1 | Mutated | 5.5 | |

| BxPC-3 | Wild-type | 10 |

Table 2: Effect of this compound on Ras Signaling Pathway Components

| Parameter | Effect of this compound | Cell Line | Reference |

| Sos1 Protein Expression | Significantly Reduced | Panc-1 | |

| Ras-GTP Levels | Downregulated | Panc-1 | |

| c-Raf Phosphorylation | Inhibited | Panc-1 | |

| MEK Phosphorylation | Inhibited | Panc-1 | |

| ERK Phosphorylation | Inhibited | Panc-1 | |

| GEF Activity | No direct alteration | In vitro | |

| GAP Activity | No direct alteration | In vitro |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibitory action of this compound on the Sos1-Ras pathway.

Ras Activation Assay (Pull-down ELISA)

This assay quantifies the amount of active, GTP-bound Ras in cell lysates.

Principle: A GST-tagged Raf-1 Ras-Binding Domain (RBD), which specifically binds to GTP-bound Ras, is immobilized on a glutathione-coated plate. Cell lysates are incubated in the wells, and active Ras is captured. The captured Ras is then detected using a specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody, with subsequent chemiluminescent detection.

Protocol:

-

Cell Lysis:

-

Culture Panc-1 cells to 80-90% confluency.

-

Treat cells with desired concentrations of this compound for the specified time.

-

Wash cells with ice-cold PBS and lyse with 1X Assay/Lysis Buffer on ice for 15-20 minutes.

-

Scrape cells and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

-

Assay Procedure:

-

Coat a 96-well glutathione-coated plate with GST-Raf-1-RBD.

-

Add cell lysates to the wells and incubate to allow for the capture of active Ras.

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific for Ras.

-

Wash and add an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and measure the signal using a luminometer.

-

Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of GEFs to catalyze the exchange of GDP for GTP on Ras.

Principle: This radiometric assay measures the dissociation of [³H]-labeled GDP from Ras, which is initiated by the addition of a GEF. A decrease in the amount of [³H]-GDP bound to Ras over time indicates GEF activity.

Protocol:

-

Loading of Ras with [³H]-GDP:

-

Incubate purified Ras protein with [³H]-GDP in a binding buffer to allow for the formation of the Ras-[³H]-GDP complex.

-

-

GEF Reaction:

-

Initiate the exchange reaction by adding a GEF (e.g., purified Sos1 or cell lysate containing GEF activity) and a molar excess of unlabeled GTP.

-

For the experimental condition, pre-incubate the GEF with this compound before adding it to the Ras-[³H]-GDP complex.

-

-

Measurement of [³H]-GDP Dissociation:

-

At various time points, take aliquots of the reaction mixture and filter them through nitrocellulose membranes.

-

The membranes are washed to remove unbound [³H]-GDP.

-

The amount of [³H]-GDP remaining bound to Ras on the filter is quantified by scintillation counting.

-

Immunoblotting for Sos1 Expression

This technique is used to detect and quantify the levels of Sos1 protein in cell lysates.

Protocol:

-

Sample Preparation:

-

Prepare cell lysates from Panc-1 cells treated with and without this compound as described in the Ras Activation Assay protocol.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Sos1.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for investigating the mechanism of this compound's inhibition of Sos1.

Caption: Logical workflow for elucidating this compound's mechanism of action.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the Ras signaling pathway through a novel mechanism. By reducing the cellular expression of Sos1, this compound effectively blunts the activation of Ras and inhibits downstream pro-proliferative signaling. The data presented in this guide highlight the specificity of this compound for Sos1, as it does not directly affect the enzymatic activities of GEFs or GAPs.

The primary area for future research is to unravel the precise mechanism by which this compound downregulates Sos1 protein levels. Investigations into the effects of this compound on Sos1 gene transcription, mRNA stability, and protein degradation pathways (such as the ubiquitin-proteasome system) will be crucial for a complete understanding of its mode of action. Such studies will not only provide deeper insights into the biology of this compound but may also pave the way for the development of a new class of Ras pathway inhibitors.

References

Rasfonin: A Fungal Metabolite's Strategic Induction of Apoptosis in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rasfonin, a fungal secondary metabolite derived from Talaromyces sp., has emerged as a promising anti-cancer agent with a demonstrated ability to induce programmed cell death, or apoptosis, in various cancer cell lines.[1][2] This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its role in triggering apoptotic pathways in cancer cells. It summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the involved signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of oncology drug development.

Introduction

The relentless pursuit of novel anti-cancer therapeutics has led researchers to explore a vast array of natural compounds. This compound, a 2-pyrone derivative, has garnered significant attention for its selective cytotoxic effects, particularly in cancer cells harboring Ras mutations.[3][4][5] The Ras family of small GTPases are critical regulators of cell growth, differentiation, and survival; their mutation is a common driver in many human cancers. This compound's ability to interfere with Ras signaling and induce apoptosis makes it a compelling candidate for further investigation and development. This guide will dissect the molecular pathways through which this compound exerts its pro-apoptotic effects.

Mechanism of Action: Orchestrating Apoptosis

This compound employs a multi-faceted approach to induce apoptosis in cancer cells, primarily by modulating key signaling pathways that govern cell survival and death.

Inhibition of the Ras-MAPK Signaling Pathway

A primary mechanism of this compound's anti-cancer activity is its ability to suppress the hyperactive Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, which is frequently dysregulated in cancer. This compound has been shown to downregulate the activity of Ras, which in turn inhibits the phosphorylation of downstream effectors, including c-Raf, MEK, and ERK. This disruption of the Ras signaling cascade is, at least in part, attributed to this compound's ability to reduce the expression of Son of sevenless (Sos1), a crucial guanine nucleotide exchange factor (GEF) responsible for activating Ras. By inhibiting this central pro-proliferative pathway, this compound pushes the cellular balance towards apoptosis.

Induction of Oxidative Stress and the ROS/JNK Pathway

Beyond its effects on the Ras-MAPK pathway, this compound has been demonstrated to induce apoptosis through the generation of reactive oxygen species (ROS). An overproduction of ROS creates a state of oxidative stress within the cancer cell, which can damage cellular components and trigger cell death pathways. This compound-induced ROS generation leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK, a member of the MAPK family, can then phosphorylate various downstream targets to promote apoptosis. This ROS/JNK-mediated apoptosis is a significant contributor to this compound's overall anti-tumor efficacy.

Interplay with Autophagy and Necroptosis

Interestingly, research indicates that this compound's induction of cell death is not limited to apoptosis. It also triggers other forms of programmed cell death, namely autophagy and necroptosis. While autophagy can sometimes act as a survival mechanism for cancer cells, excessive autophagy can lead to cell death. Necroptosis is a form of programmed necrosis that is independent of caspases. Studies have shown a complex interplay between these pathways in response to this compound treatment, suggesting that the ultimate fate of the cancer cell depends on a delicate balance between these interconnected cell death mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the efficacy of this compound in inducing cell death in different cancer cell lines.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation | IC50 Value | Treatment Duration | Reference |

| Panc-1 | Pancreatic Cancer | K-ras | 5.5 µM | 40 hours | |

| BxPC-3 | Pancreatic Cancer | Wild-type K-ras | 10 µM | 40 hours | |

| ACHN | Renal Cancer | Not specified | 6 µM (used for apoptosis assays) | 12 hours |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Cancer Cell Line | Treatment Dose | Treatment Duration | Outcome | Reference |

| CD1 Nude Mice | Panc-1 | 30 mg/kg | 20 days | Delayed tumor growth and decreased tumor weight |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the effect of this compound on cell proliferation and viability.

-

Materials:

-

Cancer cell lines (e.g., ACHN)

-

Complete culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using appropriate software.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of cells undergoing apoptosis following this compound treatment.

-

Materials:

-

Cancer cell lines (e.g., ACHN)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration (e.g., 6 µM for 12 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Immunoblotting

This protocol is used to detect the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against target proteins (e.g., p-JNK, JNK, PARP-1, Sos1, p-c-Raf, p-MEK, p-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Cell Lysis: Lyse the treated and control cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

Caption: this compound-Induced Apoptotic Signaling Pathways.

Caption: General Experimental Workflow for In Vitro this compound Studies.

Conclusion and Future Directions

This compound presents a compelling profile as an anti-cancer agent, with a clear ability to induce apoptosis in cancer cells through the modulation of the Ras-MAPK and ROS/JNK signaling pathways. The quantitative data from both in vitro and in vivo studies underscore its potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its mechanism of action and therapeutic potential.

Future research should focus on several key areas:

-

Combination Therapies: Investigating the synergistic effects of this compound with other established chemotherapeutic agents or targeted therapies could reveal more effective treatment regimens.

-

In Vivo Studies: More extensive in vivo studies in various cancer models are needed to fully evaluate its efficacy, toxicity, and pharmacokinetic profile.

-

Target Identification: While Sos1 has been identified as a target, further studies are required to fully elucidate all the molecular targets of this compound.

-

Clinical Trials: Ultimately, the translation of these promising preclinical findings into clinical trials will be the true test of this compound's utility as a novel cancer therapeutic.

References

- 1. Fungal secondary metabolites this compound induces autophagy, apoptosis and necroptosis in renal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fungal secondary metabolites this compound induces autophagy, apoptosis and necroptosis in renal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel 2-pyrone derivative, induces ras-mutated Panc-1 pancreatic tumor cell death in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel 2-pyrone derivative, induces ras-mutated Panc-1 pancreatic tumor cell death in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a new apoptosis inducer in ras-dependent cells from Talaromyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Rasfonin on Autophagy in Ras-Dependent Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rasfonin, a fungal secondary metabolite, has emerged as a potent inducer of autophagy and apoptosis in cancer cells, particularly those harboring Ras mutations. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates autophagy in Ras-dependent cells. It details the critical role of reactive oxygen species (ROS) generation, the activation of the JNK signaling pathway, and the inhibition of the mTORC1 complex. This document summarizes key quantitative findings, provides detailed experimental protocols for assessing this compound-induced autophagy, and presents visual diagrams of the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Introduction

The Ras family of small GTPases are critical regulators of cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, making the Ras signaling pathway a prime target for therapeutic intervention. This compound is a fungal-derived compound that has demonstrated significant anti-tumor effects, particularly in Ras-dependent cancer cell lines.[1][2] One of the key mechanisms underlying this compound's anti-cancer activity is the induction of programmed cell death, including apoptosis and autophagy.[1][3]

Autophagy is a cellular catabolic process that involves the sequestration of cytoplasmic components within double-membraned vesicles, termed autophagosomes, and their subsequent degradation upon fusion with lysosomes. While autophagy can promote cell survival under stress, its overactivation can lead to autophagic cell death. This guide focuses on the intricate molecular pathways through which this compound induces and modulates autophagy in the context of Ras-driven malignancies.

Mechanism of Action: this compound-Induced Autophagy

This compound triggers a cascade of molecular events that converge to induce a potent autophagic response in Ras-dependent cells. The primary mechanisms identified involve the generation of ROS, activation of the JNK pathway, and suppression of the mTORC1 signaling nexus.

ROS Generation and JNK Pathway Activation

A primary and rapid response to this compound treatment is the significant production of intracellular reactive oxygen species (ROS).[3] This oxidative stress serves as a critical upstream signal for the induction of both autophagy and apoptosis. The accumulation of ROS leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

The activation of JNK is a pivotal event in this compound-induced autophagy. Inhibition of JNK has been shown to block or significantly reduce the autophagic flux initiated by this compound.

Caption: this compound-induced ROS/JNK signaling pathway.

Inhibition of mTORC1 Signaling

The mammalian target of rapamycin complex 1 (mTORC1) is a central inhibitor of autophagy. This compound effectively suppresses mTORC1 activity, a key step in its mechanism to promote autophagy. This inhibition is evidenced by the decreased phosphorylation of the primary downstream targets of mTORC1, namely S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1). The downregulation of mTORC1 signaling relieves its inhibitory constraint on the autophagy-initiating ULK1 complex, thereby promoting autophagosome formation.

Interestingly, the regulatory components of mTOR, Raptor and Rictor, play distinct roles in this compound-induced autophagy. Knockdown of Raptor, a key component of mTORC1, was found to decrease this compound-induced autophagic flux. Conversely, silencing Rictor, a core component of mTORC2, enhanced this compound-induced autophagy.

Caption: this compound-mediated inhibition of the mTORC1 pathway.

Disruption of Ras-Effector Interactions and Downstream Signaling

This compound was initially named for its activity against the Ras protein. It has been shown to inhibit the activity of the Ras-Raf-MEK-ERK signaling pathway, a critical cascade for the proliferation and survival of Ras-dependent cancer cells. Specifically, this compound treatment leads to a reduction in the phosphorylation of c-Raf, MEK, and ERK. While the direct link between this compound's disruption of Ras signaling and the induction of autophagy is still under investigation, it is known that inhibition of the RAF-MEK-ERK pathway can elicit protective autophagy in some cancer cells. It is plausible that this compound's impact on this core oncogenic pathway contributes to the cellular stress that triggers an autophagic response.

Quantitative Data on this compound's Effect on Autophagy Markers

The induction of autophagy by this compound has been quantified by monitoring key autophagy markers, primarily the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.

| Cell Line | Treatment | Effect on LC3-II/Actin Ratio | Effect on p62/SQSTM1 Levels | Reference |

| ACHN (Human Renal Cancer) | This compound (6 μM) | Increased at 0.5, 1, and 12 hours | Decreased | |

| ACHN (Human Renal Cancer) | This compound (6 μM) + Chloroquine (CQ) | Further increased LC3-II accumulation | Blocked degradation | |

| ACHN (Human Renal Cancer) | This compound (6 μM) + N-Acetylcysteine (NAC) | Decreased autophagic flux | - | |

| ACHN (Human Renal Cancer) | This compound (6 μM) + SP600125 (JNK inhibitor) | Blocked autophagy at 1 hour; decreased flux at 2 and 12 hours | - |

| Cell Line | Treatment | Effect on Cell Viability | Reference |

| ACHN (Human Renal Cancer) | This compound (6 μM) for 24h | Statistically significant decrease (p < 0.05) | |

| ACHN (Human Renal Cancer) | This compound (6 μM) for 48h | Statistically significant decrease (p < 0.01) | |

| ACHN (Human Renal Cancer) | This compound (6 μM) + 3-MA (Autophagy inhibitor) | Statistically significant difference from this compound alone (p < 0.01) |

Detailed Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: ACHN (human renal carcinoma) and Panc-1 (human pancreatic cancer, K-ras mutant) are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Reagents:

-

This compound (dissolved in DMSO)

-

Chloroquine (CQ), 3-Methyladenine (3-MA), N-Acetylcysteine (NAC), SP600125 (JNK inhibitor)

-

Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-phospho-JNK, anti-JNK, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin.

-

Secondary antibodies (HRP-conjugated)

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) for ROS detection.

-

Western Blot Analysis for Autophagy Markers

This protocol is designed to assess the levels of LC3-II and p62.

Caption: Experimental workflow for Western blot analysis.

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 6 µM) for various time points (e.g., 0.5, 1, 2, 12, 24 hours). For autophagic flux assays, co-treat with an autophagy inhibitor like Chloroquine (CQ, e.g., 15 µM) for the last 2-4 hours of the this compound treatment.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Mix equal amounts of protein with Laemmli sample buffer, boil for 5 minutes, and separate the proteins on a 12-15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and normalize to a loading control like actin.

Measurement of Intracellular ROS

-

Cell Treatment: Seed cells in a 96-well plate and treat with this compound (e.g., 6 µM) for short time points (e.g., 30 minutes, 1 hour). A positive control (e.g., H2O2) and a negative control (co-treatment with NAC, e.g., 50 µM) should be included.

-

Staining: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Transmission Electron Microscopy (TEM) for Autophagosome Visualization

-

Cell Treatment and Fixation: Treat cells with this compound (e.g., 6 µM) for desired times (e.g., 1, 2 hours). Fix the cells with 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4) for 2 hours at 4°C.

-

Post-fixation and Embedding: Post-fix the cells with 1% osmium tetroxide, dehydrate through a graded series of ethanol, and embed in epoxy resin.

-

Sectioning and Staining: Cut ultrathin sections (70-90 nm) and mount them on copper grids. Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope to visualize the formation of double-membraned autophagosomes.

Conclusion and Future Directions

This compound is a potent inducer of autophagy in Ras-dependent cancer cells, acting through a multi-faceted mechanism involving ROS/JNK activation and mTORC1 inhibition. The data strongly suggest that the induction of autophagic cell death is a key component of this compound's anti-tumor activity. For drug development professionals, this compound represents a promising lead compound for targeting Ras-mutant cancers.

Future research should focus on elucidating the precise molecular link between this compound's effect on the Ras-Raf-MEK-ERK pathway and the initiation of autophagy. Further investigation into the differential roles of mTORC1 and mTORC2 in this process could reveal novel therapeutic vulnerabilities. In vivo studies are also crucial to validate the efficacy of this compound in clinically relevant models and to assess its potential for combination therapies with other anti-cancer agents. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for advancing the study of this compound as a novel therapeutic strategy for Ras-driven cancers.

References

- 1. Fungal secondary metabolites this compound induces autophagy, apoptosis and necroptosis in renal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound promotes autophagy and apoptosis via upregulation of reactive oxygen species (ROS)/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Rasfonin in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rasfonin, a novel 2-pyrone derivative isolated from fungi, has emerged as a promising therapeutic agent in oncology. This technical guide provides an in-depth overview of the current understanding of this compound's anti-cancer properties, with a particular focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic potential. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Signaling pathway and experimental workflow diagrams are included to visually represent the complex biological processes involved.

Introduction

The Ras family of small GTPases (KRas, HRas, and NRas) are critical regulators of cellular signal transduction pathways that control cell proliferation, differentiation, and survival. Activating mutations in Ras genes are among the most common oncogenic drivers, present in approximately 30% of all human cancers. The high prevalence of Ras mutations, particularly in aggressive malignancies such as pancreatic, colorectal, and lung cancers, has made the Ras signaling pathway a prime target for anti-cancer drug development. However, the direct inhibition of Ras has proven to be a formidable challenge.

This compound is a fungal metabolite that has demonstrated potent anti-cancer activity, especially in tumor cells harboring Ras mutations.[1][2] This guide synthesizes the key findings from preclinical studies to provide a comprehensive resource for researchers investigating the therapeutic utility of this compound.

Preclinical Efficacy of this compound

In Vitro Studies

This compound has been shown to selectively inhibit the proliferation of cancer cell lines with activating Ras mutations. Studies on pancreatic cancer cell lines have been particularly insightful.

-

Panc-1 (mutated K-Ras): this compound exhibits a potent inhibitory effect on the proliferation of Panc-1 cells.[1][2]

-

BxPC-3 (wild-type K-Ras): The inhibitory effect of this compound on BxPC-3 cells is significantly less pronounced, highlighting its selectivity for Ras-mutant cancers.[1]

Beyond inhibiting proliferation, this compound has been demonstrated to impede other critical aspects of cancer progression in vitro, including:

-

Clone Formation: this compound significantly reduces the ability of Panc-1 cells to form colonies in anchorage-independent growth assays.

-

Cell Migration and Invasion: Treatment with this compound has been shown to decrease the migratory and invasive capacity of Panc-1 cells.

In Vivo Studies

The anti-tumor activity of this compound has been validated in a Panc-1 xenograft mouse model. Intraperitoneal administration of this compound led to a significant delay in tumor growth and a reduction in tumor weight.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines

| Cell Line | K-Ras Status | IC50 (µM) for Proliferation Inhibition | Reference |

| Panc-1 | Mutated | 5.5 | |

| BxPC-3 | Wild-Type | 10 |

Table 2: In Vivo Efficacy of this compound in Panc-1 Xenograft Model

| Treatment Group | Dosage | Treatment Schedule | Tumor Growth Inhibition | Reference |

| This compound | 30 mg/kg | Intraperitoneal, every 2 days for 20 days | 67% overall reduction | |

| Vehicle Control | - | - | - |

Mechanism of Action

This compound's anti-cancer effects are primarily attributed to its ability to modulate the Ras-MAPK and Akt signaling pathways.

Inhibition of the Ras-MAPK Signaling Pathway

The canonical Ras-MAPK pathway is a critical driver of cell proliferation and survival. This compound has been shown to inhibit this pathway through a unique mechanism:

-

Downregulation of Son of sevenless (Sos1): this compound reduces the expression of Sos1, a guanine nucleotide exchange factor (GEF) that facilitates the activation of Ras by promoting the exchange of GDP for GTP.

-

No Direct Effect on GEF/GAP Activity: Interestingly, this compound does not appear to directly alter the enzymatic activity of GEFs or GTPase-activating proteins (GAPs).

-

Reduced Ras Activity: The downregulation of Sos1 leads to a decrease in the levels of active, GTP-bound Ras.

-

Inhibition of Downstream Effectors: The reduction in Ras activity subsequently leads to decreased phosphorylation and activation of downstream kinases, including c-Raf, MEK, and ERK.

Modulation of the Akt Signaling Pathway

In addition to its effects on the Ras-MAPK pathway, this compound has been shown to induce autophagy and apoptosis in renal cancer cells through the modulation of the Akt signaling pathway.

-

Akt Phosphorylation: this compound treatment leads to an increase in the phosphorylation of Akt.

-

Induction of Autophagy and Apoptosis: The activation of Akt contributes to this compound-induced autophagy and caspase-dependent apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the anti-cancer effects of this compound.

Cell Proliferation Assay

This protocol is based on the methods used to assess the effect of this compound on the proliferation of Panc-1 and BxPC-3 pancreatic cancer cells.

-

Cell Seeding: Plate Panc-1 or BxPC-3 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 20 µM) or vehicle control (DMSO) for 24 to 72 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Cell Migration and Invasion Assays

These protocols are based on the transwell assay method used to evaluate the effect of this compound on Panc-1 cell migration and invasion.

-

Cell Preparation: Starve Panc-1 cells in serum-free medium for 24 hours.

-

Migration Assay:

-

Seed 5 x 10⁴ cells in the upper chamber of a transwell insert (8 µm pore size).

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add this compound at various concentrations to both the upper and lower chambers.

-

Incubate for 24 hours at 37°C.

-

Remove non-migrated cells from the top of the insert with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the membrane with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

-

Invasion Assay:

-

The protocol is similar to the migration assay, with the exception that the transwell insert is pre-coated with Matrigel to simulate an extracellular matrix barrier.

-

-

Data Analysis: Express the number of migrated or invaded cells as a percentage of the vehicle-treated control.

Western Blotting

This protocol is used to analyze the effect of this compound on the expression and phosphorylation of key proteins in the Ras-MAPK and Akt signaling pathways.

-

Cell Lysis: Treat Panc-1 cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Sos1, Ras, p-c-Raf, p-MEK, p-ERK, Akt, p-Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Ras Activity Assay

This protocol is based on a pull-down assay to specifically measure the levels of active, GTP-bound Ras.

-

Cell Lysis: Treat Panc-1 cells with this compound and lyse the cells in a magnesium-containing lysis buffer.

-

Pull-Down of Active Ras:

-

Incubate the cell lysates with a GST-fusion protein corresponding to the Ras-binding domain (RBD) of Raf1, which is coupled to glutathione-agarose beads. The RBD of Raf1 specifically binds to the GTP-bound form of Ras.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Detection:

-

Elute the bound proteins from the beads by boiling in SDS sample buffer.

-

Analyze the levels of pulled-down Ras by Western blotting using a pan-Ras antibody.

-

-

Total Ras Control: Analyze a portion of the initial cell lysate to determine the total Ras levels.

Conclusion and Future Directions

This compound represents a promising new avenue for the treatment of Ras-mutant cancers. Its unique mechanism of action, involving the downregulation of Sos1, distinguishes it from other Ras pathway inhibitors. The preclinical data strongly support its continued investigation.

Future research should focus on:

-

Elucidating the precise molecular mechanism by which this compound downregulates Sos1 expression.

-

Expanding preclinical studies to a wider range of cancer models with different Ras mutations.

-

Investigating potential synergistic effects of this compound with other anti-cancer agents.

-